molecular formula C22H19N3O B2365427 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one CAS No. 370843-75-7

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one

Cat. No.: B2365427
CAS No.: 370843-75-7
M. Wt: 341.414
InChI Key: BAMLLBOIWAPYDY-UHFFFAOYSA-N
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Description

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with benzyl and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one typically involves multiple steps. One common method includes the condensation of 2-aminobenzophenone with benzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3H-quinazolin-4-one: Lacks the benzyl and phenyl substitutions.

    3-(Phenyl-amino)-2-methyl-3H-quinazolin-4-one: Lacks the benzyl substitution.

    3-(Benzyl-amino)-2-methyl-3H-quinazolin-4-one: Lacks the phenyl substitution.

Uniqueness

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one is unique due to the presence of both benzyl and phenyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

3-(N-benzylanilino)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-17-23-21-15-9-8-14-20(21)22(26)25(17)24(19-12-6-3-7-13-19)16-18-10-4-2-5-11-18/h2-15H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMLLBOIWAPYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N(CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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